N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Description
N-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a heterocyclic compound featuring a 5-fluoropyrimidine core fused to an azetidine ring, with a methylmethanesulfonamide substituent. This structure combines a rigid azetidine scaffold with a fluorinated pyrimidine moiety, which is commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O2S/c1-14(18(2,16)17)5-8-6-15(7-8)10-12-3-9(11)4-13-10/h3-4,8H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRASPFJNHECOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Structure : Shares the N-methylmethanesulfonamide group but incorporates a diphenylphosphorylmethyl substituent and a 4-fluorophenyl-isopropyl pyrimidine core.
- Physicochemical Data : Single-crystal X-ray analysis reveals a mean C–C bond length of 0.006 Å and R factor = 0.065, indicating high crystallinity and structural stability .
- Applications : Likely explored for kinase inhibition due to phosphoryl groups, though biological data are unavailable.
PF-562271 (CAS 717907-75-0)
- Structure: Features a trifluoromethylpyrimidine core linked to a 2-oxoindole moiety via an amino bridge, with a methylmethanesulfonamide group on a pyridine ring.
- Molecular Weight : 507.48 g/mol (C21H20F3N7O3S), significantly higher than the target compound due to the trifluoromethyl and indole groups .
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Structure: Replaces the azetidine ring with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
- Physicochemical Data : Melting point = 252–255°C; mass = 603.0 (M⁺+1) .
- Applications: Likely targets kinases or epigenetic regulators due to the chromenone scaffold .
Physicochemical and Pharmacokinetic Comparisons
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